molecular formula C7H8N2O4 B1662404 トリミドックス CAS No. 95933-74-7

トリミドックス

カタログ番号: B1662404
CAS番号: 95933-74-7
分子量: 184.15 g/mol
InChIキー: MSLJYSGFUMYUDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリミドックスは、化学的には3,4,5-トリヒドロキシベンゾヒドロキサミドオキシムとして知られており、リボヌクレオチドレダクターゼの特異的かつ特許取得済みの阻害剤です。この酵素は、DNAの構成要素であるリボヌクレオチドからデオキシリボヌクレオチドへの変換に不可欠です。 トリミドックスはこの酵素を標的にすることで、さまざまな癌細胞の増殖を抑制する可能性を示しています .

科学的研究の応用

Introduction to Trimidox

Trimidox (3,4,5-trihydroxybenzamidoxime) is a synthetic compound recognized for its potential applications in cancer treatment, particularly as an inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. This article explores the scientific research applications of Trimidox, focusing on its biochemical properties, antitumor activities, and implications in various therapeutic contexts.

Table 1: Comparison of IC50 Values

CompoundIC50 (µM)Target Enzyme
Trimidox5Ribonucleotide Reductase
Hydroxyurea500Ribonucleotide Reductase

Antitumor Activity

In Vivo Studies:
Research has demonstrated that Trimidox significantly enhances survival rates in mice with L1210 leukemia. A study reported an increase in lifespan by 82% in male mice and 112% in female mice treated with 200 mg/kg of Trimidox . This suggests a gender-dependent efficacy, indicating that further studies are needed to explore the underlying mechanisms.

Induction of Apoptosis:
Trimidox has been shown to induce apoptosis in HL-60 human promyelocytic leukemia cells. The compound's ability to trigger programmed cell death was confirmed through various biochemical assays, highlighting its potential as a therapeutic agent against leukemia .

Table 2: Effects of Trimidox on Cell Lines

Cell LineTreatment Concentration (µM)Effect Observed
L12105-100Reduced cell proliferation
HL-60VariableInduction of apoptosis

Additional Applications

Oxidative Stress Prevention:
Trimidox also exhibits radical scavenging activity, which may protect cells from oxidative stress. Studies indicate that it enhances catalase activity, suggesting potential applications in conditions characterized by oxidative damage .

HCV Replication Inhibition:
Interestingly, while inhibitors like Trimidox are generally associated with anticancer properties, they have also been implicated in enhancing hepatitis C virus (HCV) replication under certain conditions. This duality necessitates careful consideration when evaluating its use in viral infections alongside cancer therapies .

作用機序

トリミドックスは、リボヌクレオチドレダクターゼという酵素を阻害することで作用を発揮します。この酵素は、DNA合成に必須であるリボヌクレオチドからデオキシリボヌクレオチドへの変換を担当しています。この酵素を阻害することで、トリミドックスはデオキシリボヌクレオチドの利用可能性を減らし、DNA合成と細胞増殖を妨げます。 このメカニズムは、DNA合成の需要が高い癌細胞で特に有効です .

準備方法

合成経路と反応条件

トリミドックスは、ベンゾヒドロキサミドオキシムの水酸化を含む複数段階のプロセスによって合成できます。重要な手順には次のものがあります。

    水酸化: ベンゾヒドロキサミドオキシムは、適切な試薬を使用して水酸化され、ベンゼン環の3、4、および5位にヒドロキシル基が導入されます。

    精製: 粗生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製され、純粋なトリミドックスが得られます。

工業生産方法

トリミドックスの工業生産には、収率と純度を高めるために最適化された反応条件で合成経路をスケールアップすることが含まれます。これには次のものがあります。

    バッチ処理: 大型反応器を使用して、制御された温度と圧力条件下で水酸化反応を実行します。

    連続処理: 生産の効率と一貫性を高めるために、連続フロー反応器を使用できます。

化学反応の分析

反応の種類

トリミドックスは、次のものを含むいくつかの種類の化学反応を起こします。

    酸化: トリミドックスは酸化されてキノンを形成できます。キノンは、さまざまな生化学的経路における重要な中間体です。

    還元: ヒドロキノンを形成するために還元することができます。ヒドロキノンは、重要な生物活性を持ちます。

    置換: トリミドックスは置換反応を起こし、1つ以上のヒドロキシル基が他の官能基に置き換えられます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

    還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: さまざまな求核剤を、酸性または塩基性条件下で置換反応に使用できます。

主な生成物

    酸化: キノン

    還元: ヒドロキノン

    置換: 置換された官能基を持つ誘導体

科学研究への応用

トリミドックスは、科学研究において幅広い用途があり、次のものがあります。

類似化合物との比較

類似化合物

    ディドックス: 同様の作用機序を持つもう1つのリボヌクレオチドレダクターゼ阻害剤。

    ヒドロキシ尿素: 化学構造は異なりますが、同様の生物学的効果を持つ、臨床で使用されているリボヌクレオチドレダクターゼ阻害剤。

    チアゾフリン: リボヌクレオチドレダクターゼも標的にするヌクレオシドアナログ。

トリミドックスの独自性

トリミドックスは、リボヌクレオチドレダクターゼの特異的な阻害と、チアゾフリンなどの他の抗癌剤の効果を相乗的に増強する能力のために独自です。 ヒドロキシ尿素などの他の阻害剤と比較して、より高い効力とより低い毒性を示しています .

生物活性

Trimidox, chemically known as 3,4,5-trihydroxybenzamidoxime, is a potent ribonucleotide reductase inhibitor. Its biological activity has garnered significant attention for its potential applications in cancer therapy and antiviral treatments. This article provides a comprehensive overview of the biological activity of Trimidox, including its mechanism of action, effects on various cell types, and relevant case studies.

Trimidox inhibits ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. By reducing the activity of RR, Trimidox effectively limits the proliferation of cancer cells and enhances the efficacy of other chemotherapeutic agents.

  • IC50 Values : Trimidox exhibits a half-maximal inhibitory concentration (IC50) of approximately 5 µM against RR in L1210 leukemia cells, significantly lower than hydroxyurea (HU), which has an IC50 of about 500 µM . This indicates a higher potency and potential for reduced side effects.

Inhibition of T-cell Proliferation

Research has demonstrated that Trimidox also affects immune cell function, particularly T-cells. In a study examining its impact on T-cell proliferation stimulated by anti-CD3ε:

  • Proliferation Inhibition : At a concentration of 25 µM, Trimidox inhibited T-cell proliferation by approximately 65% at 96 hours post-stimulation. Complete inhibition was observed at 50 µM .
  • Cytokine Production : Trimidox treatment led to undetectable levels of cytokines such as IFN-γ and IL-2 in stimulated T-cells, indicating a significant anti-inflammatory effect .

Antitumor Activity

Trimidox has shown promising results in preclinical models for its antitumor activity:

  • In Vivo Studies : In mice bearing L1210 tumors, Trimidox treatment resulted in an increased lifespan by 82% in males and 112% in females when administered at 200 mg/kg daily for nine days. This suggests a strong potential for clinical application in cancer therapy .
  • Apoptosis Induction : Trimidox induces apoptosis in various human leukemia cell lines by promoting cytochrome c release and activating caspase proteases. NALM-6 cells were particularly sensitive to this effect .

Antiviral Activity

In addition to its antitumor properties, Trimidox has been investigated for its antiviral effects, particularly against human cytomegalovirus (HCMV):

  • Synergistic Effects : When combined with ganciclovir (GCV), Trimidox demonstrated significant synergy at concentrations below its toxic levels, enhancing the antiviral efficacy against HCMV .

Case Studies and Clinical Implications

Several studies highlight the clinical relevance of Trimidox:

  • Cancer Treatment : A study indicated that patients treated with ribonucleotide reductase inhibitors like Trimidox could achieve better outcomes when combined with existing therapies .
  • Transplantation : The anti-inflammatory properties of Trimidox may improve transplant success rates by reducing T-cell-mediated rejection responses .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Ribonucleotide Reductase InhibitionIC50 = 5 µM (L1210 cells)
T-cell Proliferation Inhibition65% inhibition at 25 µM; complete at 50 µM
Cytokine ProductionUndetectable levels post-treatment
Antitumor EfficacyIncreased lifespan in mice (up to 112%)
Apoptosis InductionEffective in multiple leukemia cell lines
Antiviral ActivitySynergistic with GCV against HCMV

特性

IUPAC Name

N',3,4,5-tetrahydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLJYSGFUMYUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914733
Record name 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95933-74-7
Record name Trimidox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95933-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimidox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIHYDROXYBENZAMIDOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRR9SR69TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimidox
Reactant of Route 2
Trimidox
Reactant of Route 3
Trimidox
Reactant of Route 4
Trimidox
Reactant of Route 5
Trimidox
Reactant of Route 6
Trimidox

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。